2-Chloro-5-methyl-4-nitroaniline
Description
Significance and Research Rationale for Substituted Nitroanilines
Substituted nitroanilines are a class of organic compounds that are pivotal in various industrial and research applications. Their significance stems from their utility as versatile building blocks in organic synthesis. docsity.com The presence of both an amino group and a nitro group on the aromatic ring provides two reactive sites that can be selectively modified.
The primary research rationale for investigating substituted nitroanilines includes:
Dye and Pigment Synthesis : Nitroanilines are essential intermediates in the manufacturing of azo dyes. gneechem.comchempanda.com The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide spectrum of colors. gneechem.com
Pharmaceutical Intermediates : Many pharmacologically active molecules contain the nitroaniline scaffold. The functional groups can be altered to synthesize drugs, including antibiotics and antiparasitic agents. gneechem.comchempanda.com
Agrochemicals : These compounds are used in the production of herbicides and insecticides. gneechem.com The nitro group often contributes to the biological activity of these agrochemicals. gneechem.com
Corrosion Inhibitors : Certain nitroaniline derivatives have been shown to prevent the corrosion of metals. chempanda.comwikipedia.org
The diverse applications of these compounds continue to drive research into new synthetic routes and a deeper understanding of their chemical properties. chempanda.com
Position within the Framework of Aromatic Amines and Nitro Compounds
2-Chloro-5-methyl-4-nitroaniline belongs to the broader categories of aromatic amines and aromatic nitro compounds. The chemical behavior of this molecule is a composite of the properties of its constituent functional groups, which mutually influence each other's reactivity.
Aromatic Amines : The amino group (-NH₂) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com This means it increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. wikipedia.org However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.comquora.com
Aromatic Nitro Compounds : The nitro group (-NO₂) is a strong electron-withdrawing group and is deactivating and meta-directing in electrophilic aromatic substitution. numberanalytics.com Conversely, the nitro group activates the ring towards nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com The reduction of the nitro group is also a key reaction, leading to the formation of an amino group, which is a common strategy in the synthesis of diaminoaromatic compounds. numberanalytics.comwikipedia.org
In this compound, the interplay between the electron-donating amino group and the electron-withdrawing nitro and chloro groups, along with the steric and inductive effects of the methyl group, creates a unique reactivity profile. This complexity allows for selective chemical transformations, which is highly valuable in multi-step organic synthesis. The presence of these varied substituents dictates the regioselectivity of further reactions on the aromatic ring. vaia.comvaia.com
Overview of Contemporary Research Methodologies in Halogenated Nitroaniline Chemistry
The study and application of halogenated nitroanilines like this compound involve a range of modern synthetic and analytical techniques.
Synthesis: The synthesis of polysubstituted anilines often requires multi-step sequences to install the various functional groups with the correct regiochemistry. A common approach involves the protection of the highly reactive amino group, followed by electrophilic substitution reactions like nitration and halogenation, and subsequent deprotection. For instance, the synthesis of 5-Chloro-2-methyl-4-nitroaniline can be achieved from 2-methyl-5-chloroaniline through a three-step process involving acetylation, nitration, and hydrolysis. Another patented process describes the preparation of related compounds by reacting 2-methyl-4-nitroaniline (B30703) with a chlorinating agent like t-butylhypochlorite. google.comgoogleapis.com
Analytical Methodologies: A suite of modern analytical techniques is employed to characterize these compounds and monitor reactions.
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the separation, quantification, and purification of nitroaniline derivatives. pexacy.comijprdjournal.compreprints.org Reversed-phase HPLC is particularly common for these types of organic compounds. ijprdjournal.com Its high resolution and sensitivity make it indispensable for assessing the purity of synthetic products and analyzing complex reaction mixtures. preprints.orgatascientific.com.au
Spectroscopic Techniques :
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are vital for the structural elucidation of newly synthesized compounds, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. chemicalbook.com
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretching in the amino group and characteristic vibrations of the nitro group. usc.eduresearchgate.net
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system and the various substituents. usc.edu
Mass Spectrometry (MS) : Often coupled with gas chromatography (GC-MS) or HPLC (LC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. ijprdjournal.comusc.edu
These advanced methodologies are crucial for both fundamental research into the properties of halogenated nitroanilines and their application in the development of new materials and molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGIZWVZLGVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601760 | |
| Record name | 2-Chloro-5-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70902-72-6 | |
| Record name | 2-Chloro-5-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Methyl 4 Nitroaniline
Strategies for the Preparation of 2-Chloro-5-methyl-4-nitroaniline and Related Aromatic Systems
The preparation of this compound involves the precise introduction of chloro, methyl, and nitro functional groups onto an aniline (B41778) core. The regioselectivity of these reactions is crucial to obtaining the desired isomer.
Electrophilic Aromatic Substitution Approaches on Substituted Toluidines
One common approach involves the direct nitration of a substituted toluidine. For instance, the nitration of 5-chloro-2-methylaniline (B43014) can yield this compound. This reaction typically employs a mixture of nitric acid and sulfuric acid at controlled temperatures. The amino group of the toluidine is a strong activating group and directs the incoming nitro group primarily to the ortho and para positions. wikipedia.org To achieve greater control and avoid unwanted byproducts, the amino group can be protected via acylation prior to nitration. For example, 3-chloro-4-methylaniline (B146341) can be acylated with formic acid, followed by nitration with nitric acid and acetic anhydride (B1165640) at low temperatures. The final step involves hydrolysis to remove the protecting group and yield the target molecule.
Another electrophilic substitution strategy starts with 2-methyl-4-nitroaniline (B30703), which can be chlorinated to introduce the chlorine atom. google.comgoogleapis.com This reaction requires careful control to ensure selective chlorination at the desired position.
| Starting Material | Key Reagents & Conditions | Product | Notable Aspects |
| 5-Chloro-2-methylaniline | HNO₃/H₂SO₄, controlled temperature | This compound | Direct nitration, requires careful temperature control to manage regioselectivity. |
| 3-Chloro-4-methylaniline | 1. Formic acid; 2. HNO₃/Acetic anhydride; 3. NaOH | This compound | Multi-step process involving amino group protection to enhance regioselectivity. |
| 2-Methyl-4-nitroaniline | Chlorinating agent (e.g., t-butyl hypochlorite) | 2-Chloro-4-nitro-6-methylaniline | Selective chlorination of a pre-functionalized aniline. google.comgoogleapis.com |
Nucleophilic Aromatic Substitution Pathways for Halogenated Nitroanilines
Nucleophilic aromatic substitution (SNAᵣ) offers an alternative route, particularly for large-scale industrial production. This method typically involves the reaction of a di-halogenated nitroaromatic compound with an amine source. For example, 2,4-dichloro-5-methylnitrobenzene can be reacted with ammonia (B1221849) under high pressure and temperature to replace one of the chlorine atoms with an amino group, yielding this compound. The presence of the electron-withdrawing nitro group facilitates the nucleophilic attack by activating the aromatic ring. quizlet.comwikipedia.orgmasterorganicchemistry.com The leaving group must be positioned ortho or para to the electron-withdrawing group for the reaction to proceed efficiently. quizlet.commasterorganicchemistry.com
| Starting Material | Nucleophile | Key Conditions | Product | Notable Aspects |
| 2,4-Dichloro-5-methylnitrobenzene | Ammonia (liquid) | High pressure (0.5-8.5 MPa), High temperature (90-160 °C) | This compound | Efficient and scalable method with high purity and yield. |
Reduction of Nitroaromatic Precursors to Aniline Derivatives
The selective reduction of a polynitro compound can also be employed. For instance, if a dinitro precursor is available, one of the nitro groups can be selectively reduced to an amino group. The Zinin reduction, which uses reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a classic method for such selective reductions. stackexchange.comechemi.com The regioselectivity of the reduction can be influenced by steric hindrance and the electronic effects of other substituents on the aromatic ring. stackexchange.com Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com
Selective Halogenation Techniques in Aromatic Amine Synthesis
Selective halogenation is a critical step in many synthetic routes for this compound. The direct chlorination of anilines requires careful control of reaction conditions to prevent over-halogenation and to direct the halogen to the desired position. For instance, the chlorination of 4-nitroaniline (B120555) with chlorine bleaching liquor in the presence of an acid can be controlled to produce 2-chloro-4-nitroaniline (B86195). prepchem.com The choice of chlorinating agent and reaction conditions is paramount for achieving high selectivity. For example, reacting 2-methyl-4-nitroaniline with t-butyl hypochlorite (B82951) under neutral conditions is a method to obtain 2-chloro-4-nitro-6-methylaniline. google.comgoogleapis.com
Chemical Transformations and Derivatization of this compound
This compound is a versatile intermediate that can undergo various chemical transformations, making it a valuable building block in the synthesis of more complex molecules. gneechem.com
Conversion to Substituted Phenylenediamines (e.g., 2-Chloro-5-methyl-1,4-phenylenediamine)
A significant application of this compound is its reduction to form 2-Chloro-5-methyl-1,4-phenylenediamine. This transformation is typically achieved by reducing the nitro group to an amino group. Common reducing agents for this purpose include iron in the presence of hydrochloric acid or catalytic hydrogenation using a catalyst like palladium on carbon. A study has also reported the use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521) for the efficient reduction of related nitroanilines to their corresponding phenylenediamines. researchgate.net
| Starting Material | Reducing Agent | Product | Application of Product |
| This compound | Iron/HCl or Catalytic Hydrogenation (e.g., Pd/C) or Thiourea dioxide/NaOH | 2-Chloro-5-methyl-1,4-phenylenediamine | Intermediate for pharmaceuticals and other complex organic molecules. researchgate.net |
Reactions Involving the Aromatic Amino Functionality
The amino group is a key site of reactivity in this compound. As a primary aromatic amine, it can undergo a range of characteristic reactions.
One of the most significant reactions of the amino group is diazotization . In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium salt. gneechem.com This diazonium salt is a highly versatile intermediate that can subsequently undergo various coupling reactions to form azo dyes, which are known for their vibrant colors. gneechem.com The diazonium group can also be replaced by a variety of other functional groups through Sandmeyer-type reactions, although specific examples for this particular compound are not extensively detailed in the provided search results.
The amino group also imparts nucleophilic character to the molecule and can participate in acylation reactions . For example, it can react with acyl chlorides or anhydrides to form amides. This type of reaction is, in fact, a key step in the synthetic pathway to this compound, where the amino group is temporarily protected as an acetamide. guidechem.com
Furthermore, the amino group can be involved in alkylation reactions . While not a primary focus in the provided information, aromatic amines can generally be alkylated on the nitrogen atom under specific conditions. wikipedia.org
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. It also serves as a functional group that can be readily transformed.
The most common and synthetically useful reaction of the nitro group is its reduction to an amino group. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid. guidechem.com The reduction of the nitro group in this compound yields 2-methyl-5-chloro-1,4-phenylenediamine, a valuable intermediate in the production of dyes and coatings. guidechem.com This reduction is a critical step in creating diamino aromatic compounds from their nitro-amino precursors.
In some biological or environmental contexts, the nitro group can be involved in more complex transformations. For instance, in microbial degradation pathways, the nitro group can be removed through an oxidative reaction catalyzed by monooxygenase enzymes, leading to the formation of a phenol. plos.orgnih.gov While this is a biochemical process, it highlights the potential for the nitro group to be replaced under specific oxidative conditions.
Reactivity at the Halogenated Position
The chlorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than in aliphatic systems. However, its reactivity can be influenced by the other substituents on the ring. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, although specific examples for this compound are not prominent in the provided search results.
Molecular Structure, Crystallography, and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies of 2-Chloro-5-methyl-4-nitroaniline and Analogs
While detailed crystallographic data for this compound is not extensively reported, comprehensive studies on its close analog, 2-chloro-5-nitroaniline (B146338), offer valuable comparative insights into the structural characteristics of this class of compounds.
Single-crystal X-ray diffraction (XRD) analysis is a powerful technique used to determine the precise atomic arrangement within a crystal. For the analog 2-chloro-5-nitroaniline (2C5NA), studies have consistently identified its crystal structure.
The crystal has been determined to belong to the monoclinic crystal system. mdpi.comnih.govresearchgate.net The space group is reported as P2₁/n or its equivalent setting P2₁/c . mdpi.comnih.govresearchgate.net Both notations refer to the same set of symmetry operations. This space group is centrosymmetric, meaning it contains a center of inversion. mdpi.com The presence of an inversion center is significant as it precludes the possibility of second-harmonic generation (SHG), a key nonlinear optical property. iucr.org
The unit cell is the fundamental repeating unit of a crystal structure. For 2-chloro-5-nitroaniline, the lattice parameters have been precisely measured at a temperature of 173 K. nih.govresearchgate.netresearchgate.net These parameters define the size and shape of the unit cell.
Table 1: Crystal Data and Unit Cell Parameters for 2-chloro-5-nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₆H₅ClN₂O₂ | nih.govresearchgate.net |
| Molecular Weight | 172.57 g/mol | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | nih.govresearchgate.net |
| a | 13.6233 (10) Å | nih.govresearchgate.net |
| b | 3.7445 (3) Å | nih.govresearchgate.net |
| c | 13.6420 (9) Å | nih.govresearchgate.net |
| β | 91.768 (5)° | nih.govresearchgate.net |
| Volume (V) | 695.58 (9) ų | nih.govresearchgate.net |
Analysis of the molecular conformation of 2-chloro-5-nitroaniline shows that the bond lengths and angles are within the normal ranges observed for such compounds. nih.govresearchgate.net In anilines, the C-N bond length is sensitive to the electronic effects of substituents. wikipedia.org The presence of electron-withdrawing groups, such as the nitro group, can lead to a shorter C-N bond compared to aniline (B41778) itself, indicating partial π-bonding character between the nitrogen lone pair and the aromatic ring. wikipedia.orgwikipedia.org In the crystal structure of 2-chloro-5-nitroaniline, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules, creating a stable three-dimensional network. nih.govresearchgate.net
The molecular structure of 2-chloro-5-nitroaniline is observed to be nearly planar. nih.govresearchgate.netresearchgate.net This planarity is favored by the conjugation between the p-orbitals of the benzene (B151609) ring and the lone pair electrons of the amino group, as well as the π-system of the nitro group. wikipedia.org
Quantitative analysis shows a root-mean-square (rms) deviation of 0.032 Å for all non-hydrogen atoms from the mean plane of the molecule. nih.gov The individual atoms show slight deviations from the plane of the benzene ring. For instance, the chlorine atom and the atoms of the nitro and amino groups are displaced by small but measurable distances:
Cl1: 0.019 (3) Å
O1: 0.104 (3) Å
O2: -0.107 (3) Å
N1 (nitro group): -0.066 (3) Å
N2 (amino group): 0.003 (3) Å
This demonstrates that while the benzene ring itself is planar, the substituents cause minor distortions, with one of the oxygen atoms of the nitro group showing the largest deviation from the plane. nih.govresearchgate.netresearchgate.net Generally, electron-withdrawing groups on an aniline ring tend to make the amino group more planar. wikipedia.org
Solid-State Characteristics and Growth Techniques
The bulk properties of crystalline materials and the methods used to produce large, high-quality single crystals are crucial for both fundamental study and practical applications.
Powder X-ray Diffraction (PXRD) is a key technique for characterizing bulk crystalline materials. libretexts.orgyoutube.com Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides information from a powdered sample containing a vast number of randomly oriented microcrystals. libretexts.orgwikipedia.org
The primary uses of PXRD in this context include:
Phase Identification: Confirming that the bulk material has the same crystal structure as the single crystal analyzed. mdpi.comyoutube.com The diffraction pattern obtained from the powder sample serves as a fingerprint for the compound.
Purity Assessment: A pure crystalline sample will exhibit a pattern with sharp peaks at characteristic diffraction angles (2θ). youtube.com The presence of impurities or amorphous content would be indicated by additional peaks or broad humps in the pattern, respectively. youtube.com
Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the bulk material. libretexts.org
In the study of 2-chloro-5-nitroaniline grown by the Vertical Bridgman Technique, PXRD was used alongside single-crystal XRD to confirm the crystal structure and the quality of the bulk crystal. mdpi.com
Growing large, high-quality single crystals of organic materials is essential for many physical property measurements. The Vertical Bridgman Technique is an established melt-growth method that has been successfully applied to organic compounds like 2-chloro-5-nitroaniline. mdpi.comwebsite-files.comwikipedia.org
The principle of the Bridgman method involves the directional solidification of a molten material. wikipedia.orgalineason.comscribd.com The process generally follows these steps:
A polycrystalline material is loaded into a crucible or ampoule, which typically has a conical tip. mdpi.com
The crucible is heated in a furnace to a temperature above the material's melting point to ensure it is completely liquid. scribd.com
The crucible is then slowly moved through a temperature gradient, from a hot zone to a colder zone of the furnace. scribd.comcarbolite-gero.com
Crystallization begins at the coolest point, usually the conical tip, which promotes the formation of a single nucleus. mdpi.com As the crucible continues its slow descent, a single crystal grows progressively from this nucleus, adopting its crystallographic orientation. wikipedia.org
For 2-chloro-5-nitroaniline, researchers successfully grew a bulk single crystal using the Vertical Bridgman approach by optimizing parameters such as the ampoule shape and the rate at which it was lowered (0.7–0.8 mm/hr) to ensure homogeneous nucleation. mdpi.com The resulting crystal's structure was subsequently confirmed by both single-crystal and powder XRD. mdpi.com This technique is advantageous for producing large, high-quality single crystals with controlled shapes. website-files.comalineason.com
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data
A comprehensive examination of the chemical compound this compound, focusing on its solidification, crystal structure, and intermolecular forces, cannot be completed at this time. Extensive searches for detailed scientific literature required to address specific aspects of its molecular architecture have not yielded the necessary data.
The compound, also known by its synonym 5-Chloro-2-methyl-4-nitroaniline and CAS number 13852-51-2, is a known intermediate in the synthesis of dyes and pharmaceuticals. gneechem.com It is described as a yellow to orange crystalline powder with a melting point in the range of 164–168°C. gneechem.com While its basic properties and uses are documented, in-depth research into its solid-state characteristics appears to be unavailable in the public domain.
Specifically, no published studies were found that detail the solidification behavior or the optimization of crystal growth conditions for this compound. Such studies are fundamental to understanding how the compound transitions from a liquid to a solid state and how to produce high-quality, single crystals suitable for analysis.
Consequently, an exploration of how the supramolecular assembly—the ordered arrangement of molecules in the crystal lattice—influences the compound's macroscopic properties cannot be conducted. This level of analysis is contingent on having precise crystallographic information, which is currently lacking.
In contrast, detailed crystallographic data, including hydrogen bond analysis, is available for related but distinct compounds such as 2-Chloro-5-nitroaniline. researchgate.net However, the presence of a methyl group in this compound significantly alters its molecular structure and, therefore, its crystalline packing and intermolecular interactions, making direct comparisons speculative.
Until dedicated research on the crystal structure of this compound is conducted and published, a detailed article on these specific topics remains unfeasible.
Advanced Spectroscopic Characterization and Vibrational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy serves as a fundamental tool for elucidating the precise molecular structure of 2-Chloro-5-methyl-4-nitroaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene (B151609) ring.
The aromatic region would likely display two singlets, or two doublets with very small coupling constants, for the protons at the C-3 and C-6 positions, a consequence of their isolated positions relative to other protons. The proton at C-6, being ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and chloro groups, would likely appear at a lower chemical shift compared to the proton at C-3, which is ortho to the chloro and nitro groups.
The amino group protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group protons will also give rise to a singlet, with a chemical shift in the typical range for an aromatic methyl group. For comparison, in the closely related compound 4-Methyl-3-nitroaniline, the methyl group appears at approximately 2.31 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H-3 | 7.0 - 7.5 | s |
| Aromatic H-6 | 6.5 - 7.0 | s |
| -NH₂ | Variable (broad) | s |
| -CH₃ | ~2.3 | s |
Carbon-13 NMR (¹³C NMR) for Aromatic Ring and Substituent Carbons
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, in addition to a signal for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbon atom attached to the amino group (C-1) is expected to be shielded, appearing at a lower chemical shift. Conversely, the carbons attached to the electron-withdrawing chloro (C-2) and nitro (C-4) groups will be deshielded and resonate at higher chemical shifts. The position of the methyl-substituted carbon (C-5) and the remaining aromatic carbons (C-3 and C-6) can be predicted based on substituent additivity effects, drawing comparisons with similar molecules. For instance, in 4-Methyl-3-nitroaniline, the aromatic carbons appear in the range of approximately 108 to 149 ppm, with the methyl carbon at around 18.78 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-NH₂) | 140 - 150 |
| C-2 (-Cl) | 120 - 130 |
| C-3 | 125 - 135 |
| C-4 (-NO₂) | 135 - 145 |
| C-5 (-CH₃) | 130 - 140 |
| C-6 | 110 - 120 |
| -CH₃ | ~18 - 20 |
Vibrational Spectroscopy for Functional Group Fingerprinting and Molecular Dynamics
Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is instrumental in identifying the functional groups present in this compound and understanding their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key expected vibrational modes include:
N-H Stretching: The amino group typically shows asymmetric and symmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For the related compound 2-Chloro-5-nitroaniline (B146338), these peaks are observed at 3319 cm⁻¹ and 3431 cm⁻¹. chemicalbook.com
C-H Stretching: Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
NO₂ Vibrations: The nitro group exhibits strong characteristic absorptions. The asymmetric stretching vibration is expected around 1500-1550 cm⁻¹, and the symmetric stretching vibration occurs in the 1330-1370 cm⁻¹ range. In 2-Chloro-5-nitroaniline, these are found at 1507 cm⁻¹ and 1347 cm⁻¹, respectively. chemicalbook.com
C-N Stretching: The stretching vibration of the C-N bond is anticipated in the region of 1250-1350 cm⁻¹.
C-Cl Stretching: A strong peak corresponding to the C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹. For 2-Chloro-5-nitroaniline, this peak is at 736 cm⁻¹. chemicalbook.com
Table 3: Prominent Experimental FTIR Peaks for the Analogous 2-Chloro-5-nitroaniline
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3431, 3319 | N-H stretching | chemicalbook.com |
| 3099 | Aromatic C-H stretching | chemicalbook.com |
| 1625 | N-H bending | chemicalbook.com |
| 1507 | Asymmetric NO₂ stretching | chemicalbook.com |
| 1347 | Symmetric NO₂ stretching | chemicalbook.com |
| 1042 | C-N stretching | chemicalbook.com |
| 736 | C-Cl stretching | chemicalbook.com |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, strong signals are expected for the symmetric vibrations of the nitro group and the aromatic ring breathing modes. The C-Cl and C-N stretching vibrations are also typically Raman active. For related compounds like 2,6-dibromo-4-nitroaniline, both FTIR and FT-Raman spectra have been used to provide a comprehensive vibrational analysis. chemicalbook.com
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
To achieve a more precise assignment of the vibrational modes, experimental FTIR and FT-Raman data are often correlated with theoretical calculations based on Density Functional Theory (DFT). Such calculations can predict the vibrational frequencies and intensities for a given molecular structure. For several substituted anilines, including chloro- and methyl-substituted anilines, DFT calculations have been shown to be in good agreement with experimental results after the application of appropriate scaling factors. This computational approach aids in resolving ambiguities in band assignments and provides a deeper understanding of the molecular vibrations of this compound.
Electronic Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
Electronic spectroscopy is a pivotal tool for investigating the electronic structure of molecules like substituted nitroanilines. It allows for the characterization of electronic transitions between different energy levels and is particularly useful for studying intramolecular charge transfer (ICT) phenomena, which are common in "push-pull" systems containing both electron-donating and electron-accepting groups.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the wavelengths of maximum absorption (λmax), which correspond to specific electronic transitions.
For nitroaniline derivatives, the UV-Vis spectrum is typically characterized by intense absorption bands in the UV and visible regions. These bands are primarily due to π→π* transitions within the benzene ring and charge transfer transitions from the electron-donating amino group to the electron-withdrawing nitro group. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.
While specific experimental UV-Vis spectral data for this compound is not extensively documented in readily available literature, data for structurally similar compounds like 2-chloro-4-nitroaniline (B86195) can provide valuable insights. The presence of a chromophore that absorbs light at wavelengths greater than 290 nm is a known characteristic of 2-chloro-4-nitroaniline. plos.org The spectrum for 2-chloro-4-nitroaniline shows characteristic absorption maxima.
UV-Vis Absorption Data for 2-Chloro-4-nitroaniline
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Ethanol (B145695) | 241 | 7943 |
| Ethanol | 382 | 15849 |
Data sourced from NIST WebBook for 2-chloro-4-nitroaniline nist.gov
Analysis of Intramolecular Charge Transfer Bands in Substituted Nitroanilines
Substituted nitroanilines are classic examples of "push-pull" molecules, where an electron-donating group (the amino group) and an electron-accepting group (the nitro group) are attached to a π-conjugated system (the benzene ring). researchgate.net This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. researchgate.net This ICT transition is a key feature of their electronic spectra. chemrxiv.org
The first absorption band in the spectrum of p-nitroaniline and its derivatives corresponds to a HOMO→LUMO π→π* transition, which has a significant charge transfer character from the amino group and the benzene ring to the nitro group. chemrxiv.org The energy and intensity of this ICT band are highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov
Electron-donating groups (EDGs) , such as methyl (-CH3), tend to increase the electron density on the ring, which enhances the charge transfer. This strengthening of the donor's ability leads to a red-shift (bathochromic shift) in the absorption spectrum, meaning the absorption maximum moves to a longer wavelength, and a reduction in the HOMO-LUMO energy gap. nih.gov
Electron-withdrawing groups (EWGs) , such as chloro (-Cl), generally have the opposite effect. They decrease the electron density on the ring, which can hinder the charge transfer from the amino group. This typically results in a blue-shift (hypsochromic shift) of the absorption spectrum and an increase in the HOMO-LUMO energy gap. nih.gov
In the specific case of this compound, the molecule has both an electron-donating methyl group and an electron-withdrawing chloro group. Their combined influence on the ICT band would depend on their relative positions and electronic strengths. Theoretical studies on various p-nitroaniline derivatives have shown that electron-donating substituents slightly enhance the charge transfer character compared to unsubstituted p-nitroaniline, while electron-accepting groups tend to decrease it. nih.gov Furthermore, the polarity of the solvent plays a crucial role; increasing solvent polarity generally enhances the charge transfer to the nitro group and causes a red-shift in the ICT band. chemrxiv.org
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Optimization of Molecular Geometries and Conformational Analysis
No published studies were found that detail the optimized molecular geometry or conformational analysis of 2-Chloro-5-methyl-4-nitroaniline using DFT methods.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Transfer Characteristics
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or charge transfer characteristics for this compound is not available in the existing literature. This type of analysis is crucial for understanding a molecule's reactivity and electronic properties. youtube.comwikipedia.org
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
There are no available theoretical predictions or experimental data for the vibrational frequencies or NMR chemical shifts of this compound derived from DFT calculations.
Theoretical Prediction of Chemical Reactivity and Stability
Global Chemical Descriptors (e.g., Electronegativity, Hardness, Softness, Chemical Potential)
Calculations for global chemical descriptors such as electronegativity, hardness, softness, and chemical potential, which help in predicting the reactivity and stability of a molecule, have not been reported for this compound.
Analysis of Potential Energy Surfaces for Molecular Rotations
No studies concerning the analysis of potential energy surfaces for the rotation of functional groups (such as the nitro or amino group) for this compound were found.
Advanced Computational Approaches for Optical and Electro-Optical Properties
Computational methods are critical for predicting the optical and electro-optical behavior of nitroaniline derivatives, which are a well-known class of materials for nonlinear optical (NLO) applications. These studies help in understanding structure-property relationships and designing novel materials with enhanced characteristics.
Time-Dependent Density Functional Response Theory (TD-DFRT) for Dynamic Polarizabilities and Electronic Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules, providing insights into their electronic absorption spectra, and to calculate frequency-dependent properties like dynamic polarizabilities.
As of now, specific studies employing TD-DFRT to calculate the dynamic polarizabilities and electronic excitation spectra for this compound have not been reported in peer-reviewed literature. However, this methodology has been successfully applied to related nitroaniline compounds. For instance, TD-DFT has been used to study the electronic properties and absorption spectra of molecules like p-nitroaniline and its derivatives, revealing how substitutions and solvent effects influence their electronic transitions. a2bchem.com Such studies are fundamental for understanding the photophysical behavior that underpins optical and NLO properties.
Prediction of Optical and Dielectric Properties through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can predict bulk properties like optical and dielectric constants by simulating the behavior of a large ensemble of molecules over time. These simulations account for intermolecular interactions and the dynamic nature of the system.
There are no specific published studies that use molecular dynamics simulations to predict the optical and dielectric properties of this compound. This approach has been utilized for related systems, such as predicting the properties of liquid crystals doped with organic molecules like Morpholinium 2-chloro-4-nitrobenzoate, a compound structurally related to nitroanilines. mdpi.com Furthermore, MD simulations have been employed in conjunction with quantum mechanics (QM/MM) to understand the properties of molecules like p-nitroaniline in solution. a2bchem.com These types of simulations could, in principle, be applied to this compound to understand its condensed-phase behavior.
Molecular Modeling of Intermolecular Interactions and Biological Recognition
The interactions between molecules govern their crystal packing, aggregation behavior, and recognition by biological targets. Molecular modeling provides a window into these non-covalent interactions, such as hydrogen bonds and aromatic stacking.
Simulation of Dimerization and Aggregation Phenomena
Simulations of dimerization and aggregation are important for understanding how molecules self-assemble, which influences crystal formation, solubility, and potential for nanoparticle formation.
Specific computational studies focused on the simulation of dimerization or aggregation phenomena for this compound have not been identified in the literature. However, the principles of these interactions have been explored for related molecules. For example, DFT calculations have been used to study the dimerization energy of 2-nitroaniline (B44862) derivatives, highlighting the combined effect of hydrogen bonding and π–π stacking interactions. acs.org Such studies reveal the energetic favorability of different dimer configurations, which is the first step toward understanding larger aggregate formation.
Computational Studies of Hydrogen Bonding and Aromatic Stacking Interactions
Hydrogen bonds and π–π stacking are the primary non-covalent forces that direct the assembly of aromatic molecules. Computational studies can quantify the strength and geometry of these interactions.
While direct computational studies detailing the hydrogen bonding and aromatic stacking for this compound are absent, research on analogous compounds provides valuable context. Crystal structure analysis combined with Hirshfeld surface analysis and DFT calculations are common tools for this purpose. Studies on 2-chloro-5-nitroaniline (B146338) have revealed intermolecular N—H···O and N—H···N hydrogen bonds that link molecules into a network. Investigations into various C-methylated and chloro-substituted nitroanilines have systematically analyzed how different substitution patterns influence the crystal packing through a combination of hydrogen bonding and, in some cases, π–π stacking interactions. acs.org For instance, molecular docking and MD simulation studies on complex derivatives containing a nitrophenyl moiety have shown the importance of hydrogen bonding and hydrophobic interactions in binding to biological targets. researchgate.net These approaches could be powerfully applied to understand the specific intermolecular interaction profile of this compound.
Molecular Docking Studies for Receptor Binding in Chemical Systems
While direct molecular docking studies on this compound are not extensively available in publicly accessible research, valuable insights can be drawn from computational analyses of its derivatives. A notable study investigated a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their potential as antidiabetic agents, which included a compound featuring the 2-methyl-5-nitrophenyl moiety. nih.gov
This research provides a strong indication of how the structural framework of this compound might interact with biological targets, specifically enzymes involved in metabolic regulation. The study focused on the inhibitory activity of these compounds against α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion. nih.gov
One of the most active compounds identified in the study was 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (compound 5o). nih.gov The molecular docking simulations for this derivative revealed significant binding interactions within the active sites of these enzymes. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for the inhibitory activity. nih.govresearchgate.net
The docking simulations demonstrated that these synthesized compounds, including the one with the 2-methyl-5-nitrophenyl group, engaged in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues in the active sites of the target enzymes. nih.govresearchgate.netscispace.com For instance, in the docking with α-glucosidase, the derivatives displayed binding energies indicative of stable interactions. researchgate.net
The detailed findings for the derivative, compound 5o, underscore the potential of the this compound scaffold to serve as a basis for designing enzyme inhibitors. The specific interactions observed in the docking study provide a roadmap for how this and related molecules could bind to receptor sites.
Interactive Data Table: Docking Details of a this compound Derivative (Compound 5o) with Antidiabetic Target Enzymes
| Target Enzyme | Key Interacting Residues (Amino Acids) | Type of Interactions | Significance of Interactions |
| α-Glucosidase | Specific residues within the active site | Hydrogen Bonding, Electrostatic, Hydrophobic | Inhibition of enzyme activity, potential for antidiabetic effect. nih.govresearchgate.net |
| α-Amylase | Specific residues within the active site | Hydrogen Bonding, Electrostatic, Hydrophobic | Inhibition of enzyme activity, contributing to potential antidiabetic effect. nih.gov |
Reactivity Profiles and Reaction Mechanisms of 2 Chloro 5 Methyl 4 Nitroaniline
Nucleophilic Aromatic Substitution Reactions of Halogenated Nitroanilines
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for halogenated nitroanilines. This reaction class allows for the displacement of a halide by a nucleophile, a process that is typically challenging for unactivated aromatic rings. The presence of strong electron-withdrawing groups is essential for this transformation to occur.
Investigation of Reaction Pathways Involving the Chloro and Amino Groups
The SNAr mechanism in compounds like 2-Chloro-5-methyl-4-nitroaniline proceeds via an addition-elimination pathway. youtube.com This process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). youtube.com This initial attack is the rate-determining step. masterorganicchemistry.com
For this compound, the key features governing this reactivity are:
Activation by the Nitro Group: The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group. Its position para to the chlorine leaving group is crucial, as it effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.commasterorganicchemistry.com This stabilization significantly lowers the activation energy for the nucleophilic attack, making the reaction feasible. masterorganicchemistry.com Electron-withdrawing groups activate the ring toward nucleophilic substitution but deactivate it in electrophilic aromatic substitution reactions. youtube.com
Role of the Chloro Group: The chlorine atom serves as the leaving group. In activated SNAr reactions, the typical leaving group ability order is F > Cl ≈ Br > I. This inverted order (compared to SN2 reactions) is because the C-X bond cleavage is not the rate-limiting step; rather, the initial nucleophilic attack is. nih.gov The high electronegativity of the halogen activates the ring towards attack. masterorganicchemistry.com
Influence of the Amino and Methyl Groups: The amino (-NH₂) group at the 1-position and the methyl (-CH₃) group at the 2-position also influence the reaction. The amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the activating effect of the powerful nitro group dominates. The methyl group provides a slight electron-donating inductive effect and, more importantly, can exert steric hindrance on the adjacent chloro group, potentially modulating the rate of nucleophilic attack at that position.
The amino group itself can be a site of reaction, such as N-alkylation or diazotization, but under conditions favoring SNAr, the primary pathway is the displacement of the activated chlorine. gneechem.comwikipedia.org For instance, related isomers like 5-Chloro-4-methyl-2-nitroaniline are noted to participate in nucleophilic substitution reactions.
Kinetic and Mechanistic Studies in Various Solvent Systems
Kinetic studies of SNAr reactions on related chloronitrobenzenes reveal significant solvent effects. The reaction mechanism can shift between a classical two-step process and a concerted (cSNAr) pathway depending on the substrate, nucleophile, and solvent. nih.govrsc.org
Aprotic vs. Protic Solvents: Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are known to dramatically increase the rate of SNAr reactions compared to protic solvents like ethanol (B145695) or methanol. researchgate.net This rate enhancement is attributed to the poor solvation of the nucleophile in aprotic solvents, which increases its reactivity. Furthermore, aprotic solvents are less effective at solvating and assisting the departure of the halide leaving group via hydrogen bonding, which can alter the rate-determining step of the reaction. nih.gov In some cases, this can lead to the second step (elimination of the leaving group) becoming partially or wholly rate-determining. nih.gov
Catalysis: The rate increase in the presence of DMSO is thought to involve polarization of the substrate by a DMSO molecule, facilitating a more rapid nucleophilic attack. researchgate.net For some SNAr reactions involving azole nucleophiles, the mechanism can be borderline between stepwise and concerted, and subject to general base catalysis. rsc.org
While specific kinetic data for this compound is not extensively documented, the general principles derived from studies on compounds like 2,4-dinitro-1-chlorobenzene and p-chloronitrobenzene are applicable. researchgate.netnih.gov The reaction rate would be expected to show a first-order dependence on both the aniline (B41778) substrate and the nucleophile, and be significantly accelerated in aprotic solvents.
Effects of Substituents on Reaction Rates and Selectivity
The rate and selectivity of SNAr reactions are highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov
Activating Groups: The reaction is accelerated by the presence of electron-withdrawing groups (EWGs). masterorganicchemistry.com The more EWGs present, the faster the reaction. The placement of these groups is critical; they exert their strongest activating effect from the ortho and para positions relative to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com An EWG in the meta position has a much weaker effect on the reaction rate. masterorganicchemistry.com
Leaving Group: The nature of the halogen also affects the rate. For a given set of conditions, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. nih.gov
Steric Effects: Steric hindrance can play a significant role. For example, the presence of a bulky group ortho to the leaving group can twist the nitro group out of the plane of the ring, reducing its ability to stabilize the intermediate through resonance and thereby slowing the reaction. nih.gov In this compound, the methyl group is ortho to the chloro group and could introduce a steric effect that influences the rate of substitution.
Transformation of the Nitro Group and Related Redox Chemistry
The nitro group is a versatile functional group that readily participates in reduction reactions. Oxidative pathways are also possible, although they are generally less common for this class of compounds under typical laboratory conditions.
Reductive Conversion of Nitro to Amino Functionality
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 4-chloro-2-methylbenzene-1,5-diamine. This conversion can be achieved using a variety of reagents and conditions, with the choice often depending on the presence of other reducible functional groups.
Common methods applicable to this transformation include:
Catalytic Hydrogenation: This is a widely used industrial method. Hydrogen gas is used with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though it can sometimes lead to dehalogenation (replacement of the chlorine atom with hydrogen). wikipedia.org Raney nickel is another effective catalyst that is often preferred when dehalogenation is a concern. wikipedia.org
Chemical Reduction: Various chemical reagents can selectively reduce the nitro group.
Metals in Acid: Iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic and effective methods for nitro group reduction. wikipedia.org
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst such as a magnetic solid base or Raney-Ni, hydrazine hydrate (N₂H₄·H₂O) serves as a convenient reducing agent. This method has been successfully applied to the synthesis of 2,5-diaminotoluene (B146830) from 2-methyl-4-nitroaniline (B30703).
Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present in the molecule.
The following table summarizes common reduction methods used for related nitroanilines, which are applicable to this compound.
| Reagent/Catalyst | Substrate Example | Product Example | Notes |
| Hydrazine Hydrate / Solid Base Catalyst | 2-Methyl-4-nitroaniline | 2,5-Diaminotoluene | A green synthetic route performed in ethanol. |
| Hydrogen / Catalyst | 2-Methyl-4-nitroaniline | 2,5-Diaminotoluene | Performed in an aprotic-nonpolar solvent. |
| Iron Powder / Hydrochloric Acid | 5-Chloro-2-methyl-4-nitroaniline | 2-Methyl-5-chloro-1,4-phenylenediamine | A standard method for reducing nitroarenes. |
This table is generated based on data from analogous chemical reactions and is for illustrative purposes.
Oxidative Pathways and Hydroxylation Reactions of Nitroaromatic Compounds
While reduction of the nitro group is more common, oxidative transformations of nitroaromatic compounds are also known, particularly in the context of biodegradation and advanced oxidation processes. plos.org
Biodegradation: Certain microorganisms can degrade chloronitroanilines. For example, Rhodococcus sp. has been shown to degrade 2-chloro-4-nitroaniline (B86195), a close structural analog. nih.gov The degradation pathway is initiated by an oxidative hydroxylation, where a monooxygenase enzyme incorporates a hydroxyl group onto the ring, leading to the eventual removal of the nitro group as nitrite (B80452) (NO₂⁻). plos.orgnih.gov
Advanced Oxidation Processes (AOPs): Powerful oxidizing agents, such as sulfate (B86663) radicals generated from peroxymonosulfate, can degrade chloronitroaromatic compounds. nih.gov These reactions can lead to dechlorination and denitration, forming chloride and nitrate (B79036) ions. nih.gov However, these highly reactive conditions can also lead to the formation of polychlorinated byproducts. nih.gov
Direct Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize anilines, but the reactions can be complex, often leading to polymers (like aniline black) or quinones rather than simple hydroxylation. wikipedia.org The oxidation of the methyl group to a carboxylic acid is also a potential reaction under harsh oxidative conditions.
These oxidative pathways highlight the potential for the decomposition of this compound under specific environmental or chemical conditions, which typically involves hydroxylation and the removal of the nitro and chloro substituents. nih.govnih.gov
Pathways for Chemical and Biological Degradation
Aerobic Microbial Degradation Mechanisms (e.g., of 2-chloro-4-nitroaniline by Rhodococcus sp.)
The aerobic biodegradation of chloro- and nitro-substituted anilines has been observed in various microorganisms, with species of the genus Rhodococcus being particularly notable for their metabolic versatility. plos.orgnih.gov Strains of Rhodococcus have been shown to utilize 2-chloro-4-nitroaniline as a sole source of carbon, nitrogen, and energy, indicating a complete mineralization of the compound. plos.orgnih.gov
The degradation process is initiated by an oxidative attack on the aromatic ring. For 2-chloro-4-nitroaniline, studies with Rhodococcus sp. strain MB-P1 have elucidated a novel aerobic degradation pathway. plos.orgnih.gov This pathway commences with the removal of the nitro group, a reaction catalyzed by a specific type of enzyme. This initial step is followed by further enzymatic modifications leading to the cleavage of the aromatic ring. plos.orgnih.gov
During the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp., several key intermediate metabolites have been identified, providing insight into the stepwise breakdown of the molecule. plos.orgresearchgate.net The initial transformation involves the conversion of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol. plos.orgresearchgate.net This intermediate is then further metabolized to 6-chlorohydroxyquinol. plos.orgresearchgate.net The degradation process is accompanied by the release of nitrite, chloride, and ammonium (B1175870) ions, signifying the breakdown of the substituent groups from the aromatic ring. plos.orgnih.gov
Based on this, a putative aerobic degradation pathway for this compound by a similar microbial strain would likely follow an analogous series of reactions. The presence of the additional methyl group on the aromatic ring might influence the rate and specifics of the enzymatic reactions, but the general mechanism of initial oxidative attack and subsequent ring cleavage is expected to be conserved.
Table 1: Proposed Aerobic Degradation Intermediates of this compound based on 2-chloro-4-nitroaniline degradation
| Parent Compound | Proposed Intermediate 1 | Proposed Intermediate 2 | End Products |
| This compound | 4-Amino-3-chloro-6-methylphenol | 6-Chloro-3-methyl-hydroquinol | Carbon Dioxide, Water, Nitrite, Chloride, Ammonium ions |
This table is a hypothetical representation based on the degradation pathway of 2-chloro-4-nitroaniline.
Enzyme-Catalyzed Transformations in Degradation Processes (e.g., monooxygenases, dioxygenases)
The microbial degradation of aromatic compounds like this compound is orchestrated by a suite of powerful oxidative enzymes. frontiersin.org The key players in initiating the breakdown of such stable molecules are monooxygenases and dioxygenases. plos.org These enzymes incorporate one or two atoms of molecular oxygen, respectively, into the aromatic ring, thereby destabilizing it and making it susceptible to further degradation. frontiersin.orgplos.org
In the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, a flavin-dependent monooxygenase is responsible for the first step. plos.orgnih.gov This enzyme catalyzes the removal of the nitro group and the formation of 4-amino-3-chlorophenol. plos.orgnih.gov The specific activity of this monooxygenase has been measured in cell-free extracts, confirming its crucial role in the degradation pathway. plos.orgnih.gov
Following the initial monooxygenase attack, a dioxygenase is implicated in the subsequent transformation. plos.orgnih.gov Oxygen uptake studies with 2-chloro-4-nitroaniline-induced cells have demonstrated the involvement of an aniline dioxygenase in the conversion of 4-amino-3-chlorophenol. plos.orgnih.gov Dioxygenases are known to catalyze the insertion of two oxygen atoms, often leading to the formation of a catechol-like intermediate which can then undergo ring cleavage. nih.gov
The degradation of other substituted anilines and aromatic compounds by various bacteria further underscores the central role of these oxygenases. frontiersin.orgplos.org For instance, the aerobic degradation of N-methyl-4-nitroaniline also involves a flavin-dependent monooxygenase that facilitates the removal of the nitro group. plos.org
Table 2: Key Enzymes in the Proposed Aerobic Degradation of this compound
| Enzyme Class | Specific Enzyme Type (Example) | Substrate (Proposed) | Product (Proposed) | Reference |
| Monooxygenase | Flavin-dependent monooxygenase | This compound | 4-Amino-3-chloro-6-methylphenol | plos.orgnih.gov |
| Dioxygenase | Aniline dioxygenase | 4-Amino-3-chloro-6-methylphenol | 6-Chloro-3-methyl-hydroquinol | plos.orgnih.gov |
| Dioxygenase | Benzenetriol 1,2-dioxygenase | 6-Chloro-3-methyl-hydroquinol | Ring cleavage products | plos.orgnih.gov |
This table is a hypothetical representation based on the degradation pathway of 2-chloro-4-nitroaniline and related compounds.
Advanced Applications and Functional Materials Chemistry
Role as a Precursor in Fine Chemical Synthesis
The inherent chemical functionalities of 2-Chloro-5-methyl-4-nitroaniline make it a versatile intermediate for the synthesis of a wide array of fine chemicals. The presence of the amino and nitro groups allows for a range of chemical transformations, including diazotization, reduction, and condensation reactions, while the chloro and methyl groups influence the molecule's reactivity and solubility.
Intermediacy in the Synthesis of Dyes, Pigments, and Agrochemicals
This compound is a key intermediate in the production of various dyes, pigments, and agrochemicals. gneechem.commdpi.com In the dye and pigment industry, the amino group of the molecule can be diazotized and then coupled with other aromatic compounds to produce azo dyes, which are known for their vibrant colors and stability. gneechem.com These colorants find applications in the textile, leather, and printing ink industries. gneechem.com
In the realm of agrochemicals, this compound serves as a building block for the synthesis of pesticides and herbicides. gneechem.com The nitro group often contributes to the biological activity of the final product, while the chlorine atom can enhance its stability in the environment. gneechem.com The specific arrangement of substituents on the aniline (B41778) ring allows for the targeted design of agrochemicals that can effectively control pests and weeds. gneechem.com
Building Block for Complex Organic Molecules
The unique substitution pattern of this compound makes it an important starting material for the synthesis of more complex organic molecules. gneechem.com Its functional groups provide multiple reaction sites for chemists to build upon, enabling the construction of intricate molecular architectures. gneechem.com For instance, it is utilized in the synthesis of various heterocyclic compounds, which are integral to many pharmaceuticals and other specialty chemicals. researchgate.net The reactivity of the nitro and amino groups, combined with the directing effects of the chloro and methyl substituents, allows for selective chemical modifications, leading to a diverse range of derivatives. gneechem.com
Use in the Synthesis of Specific Derivatives (e.g., anti-inflammatory propenone derivatives)
While direct synthesis of anti-inflammatory propenone derivatives from this compound is not explicitly detailed in the provided search results, the synthesis of other biologically active molecules from similar nitroaniline precursors highlights its potential in medicinal chemistry. For example, various substituted aniline derivatives are used to create compounds with potential therapeutic applications. nih.gov The general strategy involves modifying the functional groups of the aniline core to introduce new pharmacophores. The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have shown antidiabetic properties, starts from a related 2-chloro-4-nitrobenzoic acid, demonstrating the utility of these types of structures in developing new therapeutic agents. nih.gov
Contributions to Materials Science
The distinct electronic and structural properties of this compound and its derivatives have garnered interest in the field of materials science. These organic molecules exhibit characteristics that make them suitable for applications in advanced functional materials, including organic electronics and crystal engineering.
Potential in Organic Electronic Device Development (e.g., OLEDs, OFETs)
The molecular structure of certain aniline derivatives, such as N-benzyl-2-methyl-4-nitroaniline (a related compound), has shown promise in the development of organic electronic devices. mdpi.com Doping nematic liquid crystals with such organic compounds can lead to significant improvements in the electro-optical response of liquid crystal displays (LCDs). mdpi.com Specifically, these dopants can reduce the rotational viscosity and threshold voltage of the liquid crystal mixture, resulting in faster switching times. mdpi.com While direct evidence for the use of this compound in OLEDs or OFETs is not present in the search results, the properties of similar organic molecules suggest its potential for exploration in these areas. The presence of electron-donating and electron-withdrawing groups within the same molecule can lead to interesting charge-transfer properties, which are crucial for the performance of organic electronic devices.
Applications in Organic Crystal Engineering and Functional Materials
This compound and its isomers are valuable in the field of organic crystal engineering. mdpi.com The study of how molecules pack in the solid state is crucial for designing materials with specific physical and chemical properties. The presence of functional groups capable of forming hydrogen bonds, such as the amino and nitro groups, allows for the controlled assembly of molecules into predictable supramolecular structures. researchgate.net For example, 2-chloro-5-nitroaniline (B146338) has been shown to form a monoclinic crystal structure. mdpi.comresearchgate.net The ability to control the crystal packing is essential for developing materials with desired properties, such as nonlinear optical activity or specific mechanical behaviors. rsc.orgacs.org The formation of co-crystals, where two or more different molecules are held together in a crystal lattice, is another area where substituted nitroanilines are utilized to create new functional materials with tailored properties. rsc.org
Utilization in Analytical Chemistry
Application as Internal Standards in Chromatographic Techniques
Following a comprehensive review of scientific literature, no specific instances or detailed research findings were identified regarding the application of this compound as an internal standard in chromatographic techniques. Searches for its use in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) as an internal standard did not yield any relevant results.
While related compounds such as 2-chloro-4-nitroaniline (B86195) and 2-chloro-5-nitroaniline are mentioned in the context of chromatographic analysis, they are typically treated as analytes being identified and quantified, rather than as internal standards. For example, methods exist for the determination of 2-chloro-4-nitroaniline as an impurity in dyes or as a degradation product in environmental samples. Similarly, chromatographic methods for the analysis of 2-chloro-5-nitroaniline have been developed. However, the specific use of this compound as a reference compound for the quantification of other analytes in a sample (the role of an internal standard) is not documented in the available literature.
Due to the absence of research data on this specific application, a data table on its performance as an internal standard cannot be generated.
Green Chemistry and Sustainable Synthesis Considerations for 2 Chloro 5 Methyl 4 Nitroaniline
Development of Environmentally Benign Synthetic Routes for Related Compounds
The synthesis of nitroaromatic compounds has traditionally relied on methods that generate significant hazardous waste, particularly from the use of mixed acids (sulfuric and nitric acid) for nitration. google.comnih.gov Modern approaches focus on improving efficiency and reducing the environmental footprint through innovative catalytic systems and greener reaction conditions.
Catalysis is at the forefront of creating more sustainable synthetic pathways for nitroaromatic compounds and their derivatives. These methods aim to replace stoichiometric reagents with catalytic amounts of more benign substances, increase selectivity, and lower energy consumption.
A significant advancement in green synthesis is the replacement of traditional nitrating agents like mixed nitric and sulfuric acid with alternatives that eliminate the production of spent acid. google.com One such patented method for preparing 5-chloro-2-nitroanilines, a related compound, uses nitrogen dioxide as the nitrating agent in the presence of a catalyst. google.com This process improves the safety of commercial synthesis and reduces environmental pollution. google.com Catalysts for this type of reaction can include molecular sieves (like Y-type or SZM-5) combined with a Lewis acid such as aluminum chloride, zinc chloride, or ferric trichloride. google.com
For the reduction of nitroaromatics to form valuable intermediates like anilines and phenylhydroxylamines, various catalytic systems have been developed. mdpi.comnih.gov These often involve metal nanoparticles which offer high efficiency and selectivity. For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been synthesized and used as a heterogeneous magnetic nanocatalyst for the rapid reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862). nih.gov This catalyst is notable for being effective, economical, and easily recoverable using a magnet for reuse over multiple cycles. nih.gov Other metals, including nickel and magnesium-based catalysts, have also been studied for the selective reduction of substituted nitroaromatic hydrocarbons. mdpi.com
The table below summarizes various catalytic systems used in the synthesis and transformation of related nitroaromatic compounds.
| Reaction Type | Catalyst System | Substrates | Key Advantages |
| Nitration | Nitrogen dioxide with Molecular Sieve/Lewis Acid (e.g., AlCl₃) | m-Dichlorobenzene | Avoids spent acid generation, reduces pollution. google.com |
| Reduction | Copper Ferrite (CuFe₂O₄) Nanoparticles | 4-Nitroaniline, 2-Nitroaniline | High efficiency, fast reaction, catalyst is magnetic and reusable. nih.gov |
| Reduction | Nickel (Ni) or Magnesium (Mg) based catalysts | Substituted Nitroaromatics | Selective reduction to corresponding amines or phenylhydroxylamines. mdpi.com |
| Reduction | Gold on Titanium Dioxide (Au/TiO₂) | Nitrobenzene | Effective for hydrogenation to produce amines. acs.org |
Solvent-free synthesis represents an ideal green chemistry scenario. For the nitration of aromatic compounds, methods using inexpensive 'doped' clay reagents like clayfen (clay-supported ferric nitrate) and clayan (clay-supported ammonium (B1175870) nitrate) have been investigated, completely avoiding the need for a solvent. scispace.com Another approach involves using water, the most benign solvent, as the reaction medium. Photochemical reactions of nitrate (B79036) and nitrite (B80452) ions with certain azaarenes have been successfully carried out in water. scispace.com
| Green Strategy | Specific Implementation | Target Reaction | Benefit |
| Solvent-Free | Use of 'doped' clay reagents (clayfen, clayan) | Nitration of styrenes | Eliminates solvent waste. scispace.com |
| Green Solvent | Use of water as a medium | Photochemical nitration | Utilizes a benign, non-toxic solvent. scispace.com |
| Energy Efficiency | Microwave/Ultrasound radiation | Metal-participated reduction | Accelerates reaction rates, improves selectivity. mdpi.com |
| Alternative Reagents | Nitrogen dioxide instead of mixed acid | Nitration | No spent acid generated. google.com |
Sustainable Degradation and Bioremediation Principles
Nitroaromatic compounds are recognized as environmental pollutants due to their widespread use, toxicity, and resistance to degradation. nih.govasm.org Bioremediation, which uses microorganisms to break down or detoxify contaminants, has emerged as a sustainable and cost-effective solution for addressing pollution from these chemicals. researchgate.netslideshare.net
A diverse range of microorganisms, including bacteria and fungi, have evolved metabolic pathways to degrade nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov These microbial systems operate through various biochemical mechanisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov
Under anaerobic conditions, many bacteria reduce the nitro group (-NO₂) to an amino group (-NH₂), forming less toxic aromatic amines. nih.govnih.gov For example, species of Geobacter and Thauera have been shown to degrade 2-chloro-4-nitroaniline (B86195), a compound structurally similar to 2-chloro-5-methyl-4-nitroaniline, under anaerobic conditions. nih.govsci-hub.se In a mixed culture, these two bacteria work synergistically, with Geobacter sp. first transforming the nitro group to an amino group, followed by dechlorination, while Thauera aromatica initially dechlorinates the compound before removing the nitro group. nih.gov Other anaerobic bacteria like Desulfovibrio and Clostridium species are also capable of reducing nitroaromatics. nih.gov
In aerobic environments, bacteria employ different strategies. The degradation often begins with oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, which can lead to the removal of the nitro group. nih.govnih.gov A key enzyme type is flavin-dependent monooxygenase, which has been identified in the degradation of 2-chloro-4-nitroaniline by a Rhodococcus sp. strain. plos.orgresearchgate.net This enzyme removes the nitro group via hydroxylation. plos.orgplos.org Following this initial step, dioxygenase enzymes can further hydroxylate the ring, preparing it for ring cleavage and complete mineralization. nih.govnih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also effective in mineralizing a variety of nitroaromatic compounds. nih.gov
The table below details some of the microbial systems involved in the detoxification of related nitroaromatic pollutants.
| Microorganism(s) | Compound Degraded | Key Metabolic Process | Conditions |
| Geobacter sp. KT7 & Thauera aromatica KT9 | 2-Chloro-4-nitroaniline | Reductive dehalogenation and nitro group reduction | Anaerobic nih.govsci-hub.se |
| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Monooxygenase-catalyzed removal of the nitro group | Aerobic plos.orgresearchgate.net |
| Pseudomonas sp. FK357 | N-Methyl-4-nitroaniline | N-demethylation followed by monooxygenation | Aerobic plos.org |
| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene | Mineralization | Aerobic nih.gov |
| Desulfovibrio spp. | 2,4,6-Trinitrotoluene | Reduction of nitro groups to amino groups | Anaerobic nih.gov |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 2-Chloro-5-methyl-4-nitroaniline
This compound is a substituted aromatic amine that has been established as a crucial intermediate in various fields of organic synthesis. gneechem.com Its molecular structure, featuring a benzene (B151609) ring functionalized with chloro, methyl, nitro, and amino groups, provides a versatile platform for constructing more complex molecules. gneechem.com The primary and most well-documented application of this compound is in the production of azo dyes and pigments. gneechem.com The presence of the amino group allows for diazotization reactions, forming a reactive diazonium salt that can be coupled with other aromatic compounds to generate a range of vibrant and stable colors, particularly yellows, oranges, and reds, which are utilized in the textile, leather, and printing industries. gneechem.com
Beyond colorants, this compound serves as a significant building block in the synthesis of agrochemicals and pharmaceuticals. gneechem.com In the agrochemical sector, derivatives of this compound are used to create herbicides and insecticides. gneechem.com The nitro group often contributes to the molecule's biological activity, while the chlorine atom can enhance its stability. gneechem.com In pharmaceutical research, the compound is a precursor for various therapeutic agents. gneechem.com Studies have explored its role in developing antibiotics, antiparasitic drugs, and even potential cancer therapeutics and HIV-1 inhibitors. gneechem.com The reactivity of its functional groups allows for modifications that are essential for creating the specific molecular architectures required to interact with biological targets. gneechem.com
The chemical reactivity of this compound is characterized by the distinct functionalities on the aromatic ring. The nitro group can be readily reduced to an amino group using agents like iron in acidic media or through catalytic hydrogenation. This transformation is a key step in the synthesis of many derivatives. Furthermore, the chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Identification of Promising Avenues for Advanced Research
While the foundational applications of this compound are well-established, several promising avenues for advanced research remain.
Novel Synthetic Methodologies: Future research could focus on developing more sustainable and efficient synthetic routes. This includes exploring green chemistry approaches, such as photocatalytic or biocatalytic methods, to reduce reliance on harsh reagents and minimize waste. The development of continuous flow processes for its synthesis could also offer improvements in safety, scalability, and control over reaction conditions.
Materials Science Applications: The unique electronic properties conferred by the nitro (electron-withdrawing) and amino (electron-donating) groups make this compound and its derivatives interesting candidates for materials science. mdpi.com Research into its potential use in developing organic thin films, nonlinear optical (NLO) materials, and semiconductors is a promising frontier. chemicalbook.comsigmaaldrich.com Investigations into how its molecular structure influences crystal packing and solid-state properties could lead to the design of new functional materials. mdpi.com
Advanced Pharmaceutical Scaffolds: Expanding on its current use in medicinal chemistry, future studies could explore the use of this compound as a scaffold for developing novel classes of drugs. Its structure could be a starting point for creating libraries of compounds to screen for activity against a wider range of diseases. Mechanistic studies on how its derivatives interact with biological targets, such as enzymes or receptors, are crucial for rational drug design.
Polymer Chemistry: Incorporating this molecule into polymer chains could yield materials with unique thermal, electronic, or photoresponsive properties. Research into the synthesis of new monomers derived from this compound and their subsequent polymerization could open up applications in specialty plastics and advanced coatings.
Prospective Impact on Organic Chemistry and Materials Science
The future development and application of this compound and its derivatives are poised to have a significant impact on several scientific domains. In organic chemistry, the drive for more efficient and environmentally benign synthetic methods will likely use nitroaromatics like this one as a model system, leading to broader innovations in chemical manufacturing. nih.gov The unique substitution pattern on the aniline (B41778) ring will continue to make it a valuable tool for studying reaction mechanisms and the electronic effects of functional groups. iucr.org
In materials science, the exploration of nitroaniline derivatives in organic electronics and photonics could contribute to the development of next-generation devices. If efficient NLO properties are harnessed, these materials could find use in telecommunications and optical computing. Furthermore, the creation of novel polymers and specialty chemicals derived from this compound could lead to advanced materials with tailored properties for specific industrial needs. As our understanding of the structure-property relationships in organic molecules deepens, the versatility of this compound ensures its continued relevance as a foundational chemical for both established industries and emerging technologies.
Interactive Data Table: Summary of Research Applications
Below is a summary of the primary research and application areas for this compound.
Table 1. Established and Potential Applications of this compound
| Field of Application | Specific Use | Key Reactive Group(s) | References |
|---|---|---|---|
| Dye & Pigment Industry | Intermediate for Azo Dyes | Amino (-NH₂) | gneechem.com |
| Agrochemicals | Synthesis of Herbicides & Insecticides | Nitro (-NO₂), Chloro (-Cl) | gneechem.com |
| Pharmaceuticals | Precursor for Antibiotics, Anticancer agents | Amino (-NH₂), Nitro (-NO₂) | gneechem.com |
| Organic Synthesis | Versatile Chemical Building Block | All functional groups | gneechem.com |
| Materials Science (Potential) | Nonlinear Optical Materials, Organic Semiconductors | Nitro (-NO₂), Amino (-NH₂) | mdpi.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Chloro-5-methyl-4-nitroaniline via nitration?
- Methodological Answer : Synthesis typically involves protecting the aniline group to prevent undesired side reactions during nitration. For example, acetylation of the amine (e.g., using acetic anhydride) stabilizes the core structure. Controlled nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures (~0–5°C) ensures regioselectivity at the 4-position. Deprotection under acidic or basic conditions yields the final product. Monitor reaction progress via TLC or HPLC to avoid over-nitration or decomposition .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic protons: a singlet for the methyl group (δ ~2.3 ppm) and splitting patterns for nitro- and chloro-substituents.
- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹, asymmetric stretch) and NH₂ (~3450 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (M+H⁺ at m/z 201) and fragmentation patterns (e.g., loss of NO₂ or Cl). Cross-reference with NIST databases for validation .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers. For solutions (e.g., in methanol or toluene), use amber vials and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm). Stability studies suggest a shelf life of 6–12 months under these conditions .
Advanced Research Questions
Q. How does the electronic effect of substituents influence the reactivity of this compound in electrophilic substitution?
- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing deactivator, while the methyl (-CH₃) and chloro (-Cl) substituents exert opposing electronic effects. Computational studies (DFT calculations) predict preferential electrophilic attack at the 6-position due to resonance stabilization. Experimental validation via bromination or sulfonation reactions, followed by X-ray crystallography, can resolve positional ambiguity .
Q. How can contradictions in reported regioselectivity data for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature) and competing steric/electronic effects. Design a systematic study:
Compare nitration outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., CCl₄).
Use isotopic labeling (e.g., ¹⁵N-NO₂) to track substituent orientation via NMR.
Validate results with kinetic isotope effect (KIE) studies or Hammett plots to quantify substituent influence .
Q. What computational methods predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradation half-lives using EPI Suite or TEST software, incorporating parameters like logP (2.1) and molar refractivity.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-NO₂ bonds to assess photolytic degradation pathways.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc). Validate with lab-based soil column experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
